molecular formula C9H5ClFN B12336630 8-Chloro-5-fluoroisoquinoline

8-Chloro-5-fluoroisoquinoline

Cat. No.: B12336630
M. Wt: 181.59 g/mol
InChI Key: WLZQGWHYCXWQRZ-UHFFFAOYSA-N
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Description

8-Chloro-5-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The incorporation of chlorine and fluorine atoms into the isoquinoline structure enhances its biological activity and provides unique properties, making it an important compound in pharmaceuticals and materials science .

Preparation Methods

The synthesis of 8-Chloro-5-fluoroisoquinoline involves several methods, including:

    Direct Fluorination and Chlorination: This method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring.

    Cyclization Reactions: Another approach is the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Industrial Production: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

8-Chloro-5-fluoroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cross-Coupling Reactions: The compound can also participate in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Scientific Research Applications

8-Chloro-5-fluoroisoquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Chloro-5-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolones, which are known for their antibacterial activity . Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, to exert its effects .

Comparison with Similar Compounds

8-Chloro-5-fluoroisoquinoline can be compared with other similar compounds, such as:

    5-Fluoroisoquinoline: This compound lacks the chlorine substituent but retains the fluorine atom.

    8-Chloroisoquinoline: This compound lacks the fluorine substituent but retains the chlorine atom.

    5,8-Difluoroisoquinoline: This compound contains two fluorine atoms instead of one chlorine and one fluorine.

Properties

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

IUPAC Name

8-chloro-5-fluoroisoquinoline

InChI

InChI=1S/C9H5ClFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H

InChI Key

WLZQGWHYCXWQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1F)Cl

Origin of Product

United States

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